N-(4-fluorophenyl)-N-(methylsulfonyl)alanine
CAS No.: 1008066-93-0
Cat. No.: VC7105327
Molecular Formula: C10H12FNO4S
Molecular Weight: 261.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008066-93-0 |
|---|---|
| Molecular Formula | C10H12FNO4S |
| Molecular Weight | 261.27 |
| IUPAC Name | 2-(4-fluoro-N-methylsulfonylanilino)propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14) |
| Standard InChI Key | OYKQXERXKOJUFQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine features a central alanine core modified at the amino group by a 4-fluorophenyl ring and a methylsulfonyl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets . The methylsulfonyl group enhances stability and participates in hydrogen bonding, critical for enzyme inhibition .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1008066-93-0 |
| Molecular Formula | C₁₀H₁₂FNO₄S |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 2-(4-Fluoro-N-methylsulfonylanilino)propanoic acid |
| SMILES | CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
| InChIKey | OYKQXERXKOJUFQ-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Fluorination: Introduction of the fluorine atom to the phenyl ring via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor .
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Sulfonylation: Reaction of alanine with methylsulfonyl chloride under basic conditions to form the sulfonamide bond.
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Coupling: Attachment of the fluorophenyl group using palladium-catalyzed cross-coupling reactions, as demonstrated in analogous fluorinated phenylalanine syntheses .
Optimal reaction conditions (e.g., anhydrous solvents, 0–5°C for sulfonylation) ensure yields exceeding 70%. Industrial-scale production employs continuous flow reactors to enhance efficiency.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct peaks for the methylsulfonyl group (δ 3.1 ppm) and fluorophenyl protons (δ 7.2–7.4 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 261.27.
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X-ray Crystallography: Resolves the planar sulfonamide group and dihedral angle (85°) between the phenyl ring and alanine backbone .
Chemical Reactivity and Stability
Reaction Mechanisms
The compound undergoes three primary reactions:
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Nucleophilic Substitution: The sulfonyl group acts as a leaving site in alkaline conditions, enabling peptide bond formation.
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Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the meta position of the phenyl ring .
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Hydrolysis: The ester moiety in derivatives like methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate hydrolyzes to the carboxylic acid under acidic conditions.
Stability Profile
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Thermal Stability: Decomposes at 230°C, with the sulfonamide bond breaking preferentially.
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Photostability: UV exposure (254 nm) induces racemization at the alanine chiral center .
Biochemical Applications
Protease Inhibition
N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine derivatives exhibit potent inhibition of cysteine proteases like calpain (IC₅₀ = 12 nM) and cathepsin B (IC₅₀ = 38 nM) . The sulfonyl group coordinates with the protease’s active-site cysteine, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions .
Table 2: Inhibitory Activity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| N-(4-Fluorophenyl)sulfonyl-valyl-leucinal | Calpain | 12 |
| N-(4-Chlorophenyl)sulfonyl-alanine | Cathepsin L | 45 |
| N-(4-Methylphenyl)sulfonyl-alanine | Trypsin | >1,000 |
Peptide Engineering
Incorporating this compound into peptides increases resistance to enzymatic degradation, extending half-life in serum from 2 hours (non-fluorinated) to 8 hours . Its fluorinated aromatic side chain also improves blood-brain barrier permeability, making it valuable for neurotherapeutic agents .
Comparative Analysis with Structural Analogues
Electronic Effects of Substituents
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Fluorine vs. Chlorine: Fluorine’s higher electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to chlorine .
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Methylsulfonyl vs. Tosyl: Methylsulfonyl groups confer greater metabolic stability than tosyl (4-methylphenylsulfonyl) groups due to reduced CYP450 interactions .
Table 3: Physicochemical Comparison
| Property | N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine | N-(4-Methylphenyl)-N-(tosyl)alanine |
|---|---|---|
| LogP | 1.82 | 2.15 |
| Solubility (mg/mL) | 4.3 | 2.1 |
| Protease Inhibition | +++ | + |
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